molecular formula C23H27Cl2F3N2OS B030078 Flupenthixol dihydrochloride CAS No. 2413-38-9

Flupenthixol dihydrochloride

Cat. No.: B030078
CAS No.: 2413-38-9
M. Wt: 507.4 g/mol
InChI Key: IOVDQEIIMOZNNA-MONHGIHASA-N
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Description

Flupentixol dihydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used for the treatment of schizophrenia and depression. The compound exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . Flupentixol dihydrochloride is marketed under brand names such as Depixol and Fluanxol .

Mechanism of Action

Target of Action

Flupentixol dihydrochloride, a thioxanthene neuroleptic, primarily targets D1 and D2 dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

Flupentixol acts as an antagonist at both D1 and D2 dopamine receptors . This interaction with its targets leads to changes in neurotransmission, affecting the symptoms of conditions like schizophrenia and depression .

Biochemical Pathways

By antagonizing dopamine receptors, flupentixol can influence the dopaminergic pathways in the brain, which are involved in mood regulation and reward processing . Additionally, flupentixol has been found to inhibit the PI3K/AKT pathway, which is often hyperactivated in some cancers .

Pharmacokinetics

Flupentixol has an oral bioavailability of 40-55% . It is metabolized in the gut wall and liver . The elimination half-life is about 35 hours following oral administration . This means that it takes around 35 hours for the concentration of the drug in the body to decrease by half. The excretion of flupentixol is negligible via the renal route .

Result of Action

The molecular and cellular effects of flupentixol’s action are primarily related to its antagonistic effect on dopamine receptors. By blocking these receptors, flupentixol can reduce the overactivity of dopamine neurotransmission that is often associated with conditions like schizophrenia . Additionally, flupentixol shows anti-proliferative activity to cancer cells and induces apoptosis .

Action Environment

The action, efficacy, and stability of flupentixol can be influenced by various environmental factors. For instance, the presence of other drugs known to significantly increase the QT interval may exacerbate increases in the QT interval related to flupentixol treatment .

Biochemical Analysis

Biochemical Properties

Flupentixol dihydrochloride is an antagonist of both D1 and D2 dopamine receptors . It interacts with these receptors in the brain, blocking the action of dopamine, a chemical messenger that affects thoughts and mood . The nature of these interactions involves the binding of Flupentixol dihydrochloride to the dopamine receptors, thereby inhibiting the normal function of dopamine .

Cellular Effects

Flupentixol dihydrochloride influences cell function by altering dopamine-mediated cell signaling pathways . By blocking dopamine receptors, it can affect various cellular processes, including gene expression and cellular metabolism . The blocking of dopamine receptors by Flupentixol dihydrochloride can lead to changes in the activity of various cells in the brain, influencing behaviors and mood .

Molecular Mechanism

The mechanism of action of Flupentixol dihydrochloride involves its binding to D1 and D2 dopamine receptors, acting as an antagonist . This binding inhibits the activation of these receptors by dopamine, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flupentixol dihydrochloride can change over time. The drug has a mean systemic clearance of about 0.29 L/min following oral administration . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites

Dosage Effects in Animal Models

The effects of Flupentixol dihydrochloride can vary with different dosages in animal models

Metabolic Pathways

Flupentixol dihydrochloride is involved in metabolic pathways in the liver where it is metabolized via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The enzymes or cofactors involved in these metabolic pathways are not specified in the available literature.

Transport and Distribution

Flupentixol dihydrochloride is 99% bound to plasma proteins, suggesting that it is widely distributed within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

Flupentixol dihydrochloride is synthesized through a series of chemical reactions involving the thioxanthene nucleus. The synthesis typically involves the reaction of 2-(trifluoromethyl)thioxanthene with various reagents to form the desired product . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of flupentixol dihydrochloride involves large-scale chemical synthesis using automated equipment to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Flupentixol dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced forms of the compound, and various substituted analogs .

Comparison with Similar Compounds

Flupentixol dihydrochloride is unique among antipsychotic drugs due to its specific chemical structure and pharmacological profile. Similar compounds include:

Flupentixol dihydrochloride stands out due to its dual action on both D1 and D2 receptors, providing a broader spectrum of therapeutic effects .

Properties

IUPAC Name

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDQEIIMOZNNA-MONHGIHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51529-02-3, 2413-38-9
Record name Flupentixol dihydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPENTIXOL DIHYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O4NUH2R5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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